molecular formula C16H19N3O4S B6423364 tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 1385626-50-5

tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No. B6423364
CAS RN: 1385626-50-5
M. Wt: 349.4 g/mol
InChI Key: MZFAFUGTCCBASS-UHFFFAOYSA-N
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Description

“tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate” is a complex organic compound. It has an empirical formula of C11H17N3O2S and a molecular weight of 255.34 . The compound is part of a class of compounds known as biheteroarenes .


Synthesis Analysis

The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to give the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring, a thiazole ring, and a pyridine ring in its structure . The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .


Chemical Reactions Analysis

The compound can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . Alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 255.34 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the resources.

Mechanism of Action

Mode of Action

These interactions could induce conformational changes in the target proteins, thereby modulating their activity .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect. Further pharmacokinetic studies are needed to determine these properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects are typically determined through in vitro and in vivo studies once the compound’s targets and mode of action have been identified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules For instance, extreme pH or temperature conditions might affect the compound’s stability, while the presence of other molecules might affect its efficacy through competitive or non-competitive inhibition

properties

IUPAC Name

tert-butyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFAFUGTCCBASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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